molecular formula C8H9N5 B041460 9-Allyl-9H-purin-6-amine CAS No. 4121-39-5

9-Allyl-9H-purin-6-amine

Cat. No.: B041460
CAS No.: 4121-39-5
M. Wt: 175.19 g/mol
InChI Key: BNNFYJHXSHTFOS-UHFFFAOYSA-N
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Description

9-Allyl-9H-purin-6-amine, also known as 9-(2-propenyl)adenine, is a purine derivative. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. It is characterized by the presence of an allyl group attached to the ninth position of the purine ring. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-9H-purin-6-amine typically involves the alkylation of adenine. One common method includes the reaction of adenine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, leading to various substituted purine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted purine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

9-Allyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.

    Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    9-Methyl-9H-purin-6-amine: Similar structure with a methyl group instead of an allyl group.

    9-Ethyl-9H-purin-6-amine: Contains an ethyl group at the ninth position.

    9-Propyl-9H-purin-6-amine: Features a propyl group at the ninth position.

Uniqueness: 9-Allyl-9H-purin-6-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with the other alkyl groups.

Properties

IUPAC Name

9-prop-2-enylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFYJHXSHTFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194135
Record name 9H-Purin-6-amine, 9-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-39-5
Record name 9-Allyl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4121-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purin-6-amine, 9-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ALLYL-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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